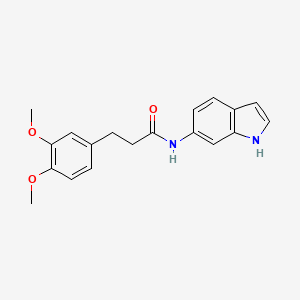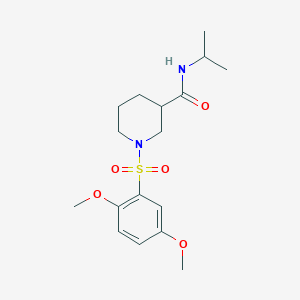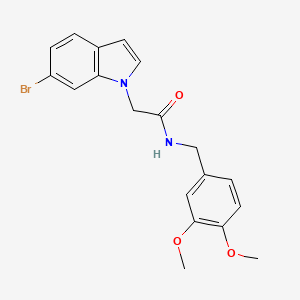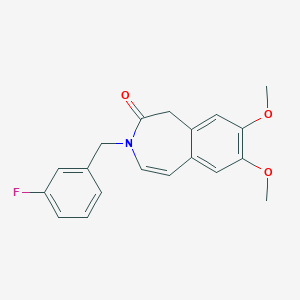![molecular formula C19H16N4O4 B11127909 N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127909.png)
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide: is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, typically involves multi-step reactions. One common method involves the use of transition-metal-catalyzed reactions. For instance, the reaction of N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamide with titanium tetraiodide can yield quinazoline derivatives . The reaction conditions often require specific catalysts and solvents, such as dichloro(pentamethylcyclopentadienyl)rhodium(II) dimer in methanol under reflux .
Industrial Production Methods
Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions can be performed using different amines and triazole-2-thiol.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various amines. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline oxides, while substitution reactions can produce various substituted quinazoline derivatives .
科学的研究の応用
作用機序
The mechanism of action of N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used in the treatment of non-small cell lung cancer.
Uniqueness
N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its unique structural features and diverse biological activities.
特性
分子式 |
C19H16N4O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-(4-carbamoylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C19H16N4O4/c20-16(25)11-5-7-12(8-6-11)21-18(27)19-10-9-15(24)23(19)14-4-2-1-3-13(14)17(26)22-19/h1-8H,9-10H2,(H2,20,25)(H,21,27)(H,22,26) |
InChIキー |
DOTPNFXWUVROFA-UHFFFAOYSA-N |
正規SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11127827.png)


![2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11127852.png)

![N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127863.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11127869.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11127873.png)

![4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11127892.png)


![2-[acetyl(benzyl)amino]-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11127920.png)
![3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B11127933.png)
